molecular formula C9H16Si B13798117 Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl-

Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl-

Cat. No.: B13798117
M. Wt: 152.31 g/mol
InChI Key: IOAVPNSFVNGJIQ-UHFFFAOYSA-N
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Description

Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is a specialized organic compound with the molecular formula C9H16Si. This compound features a cyclopropane ring substituted with a methylene group, a trimethylsilyl group, and a vinyl group. It is known for its unique reactivity and is used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- typically involves the cyclopropanation of alkenes. One common method is the reaction of vinyltrimethylsilane with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentanes, substituted cyclopropanes, epoxides, and alkanes, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- involves its ability to undergo ring-opening reactions, which generate reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The presence of the trimethylsilyl and vinyl groups enhances its reactivity and selectivity in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, 1-methylene-2-trimethylsilyl-2-vinyl- is unique due to the combination of the cyclopropane ring, the methylene group, the trimethylsilyl group, and the vinyl group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations .

Properties

Molecular Formula

C9H16Si

Molecular Weight

152.31 g/mol

IUPAC Name

(1-ethenyl-2-methylidenecyclopropyl)-trimethylsilane

InChI

InChI=1S/C9H16Si/c1-6-9(7-8(9)2)10(3,4)5/h6H,1-2,7H2,3-5H3

InChI Key

IOAVPNSFVNGJIQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1=C)C=C

Origin of Product

United States

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